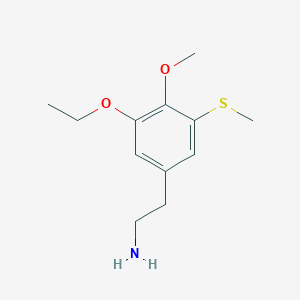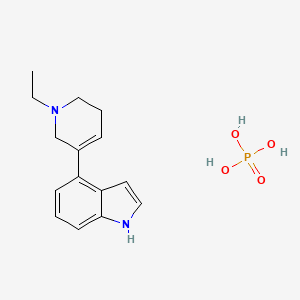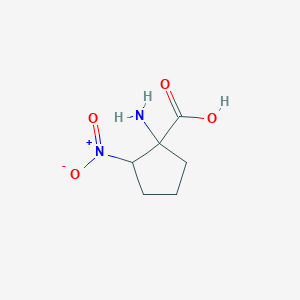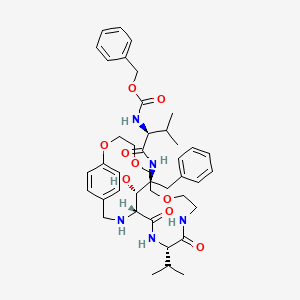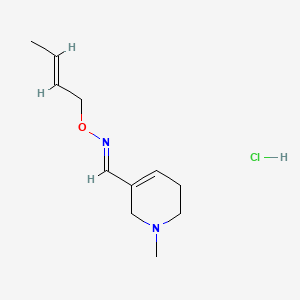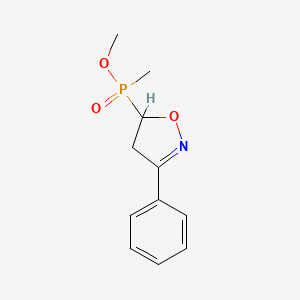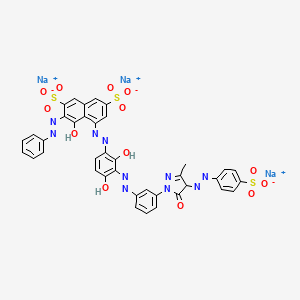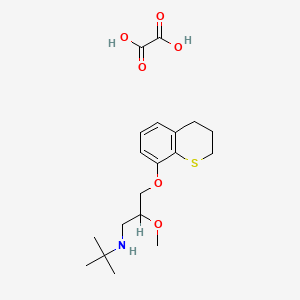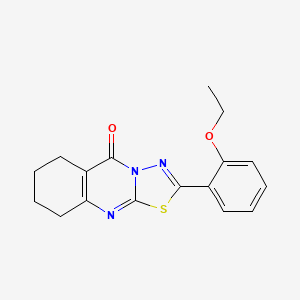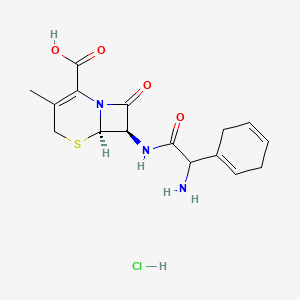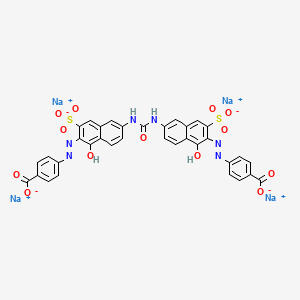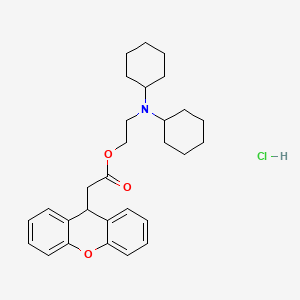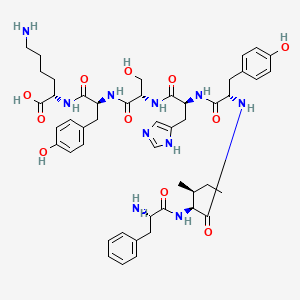
H-Phe-ile-tyr-his-ser-tyr-lys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Phe-ile-tyr-his-ser-tyr-lys-OH is a heptapeptide composed of the amino acids phenylalanine, isoleucine, tyrosine, histidine, serine, tyrosine, and lysine. This peptide has been studied for its potential effects on learning and memory processes, as well as its ability to modulate certain behavioral responses in animal models .
Métodos De Preparación
The synthesis of H-Phe-ile-tyr-his-ser-tyr-lys-OH is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial production methods for peptides like this compound often involve large-scale SPPS, which can be automated to increase efficiency and yield .
Análisis De Reacciones Químicas
H-Phe-ile-tyr-his-ser-tyr-lys-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residues in the peptide can be oxidized to form dityrosine cross-links. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracetic acid.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: The peptide serves as a model compound for studying peptide synthesis and modification techniques.
Biology: It is used to investigate the role of peptides in cellular signaling and regulation.
Industry: The peptide can be used in the development of peptide-based therapeutics and diagnostic tools.
Mecanismo De Acción
The mechanism by which H-Phe-ile-tyr-his-ser-tyr-lys-OH exerts its effects involves its interaction with specific receptors and signaling pathways in the brain. The peptide has been shown to modulate the release of neurotransmitters and influence synaptic plasticity, which are critical for learning and memory processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the peptide interacts with receptors involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis .
Comparación Con Compuestos Similares
H-Phe-ile-tyr-his-ser-tyr-lys-OH can be compared to other peptides with similar structures and functions, such as:
This compound: This peptide has a similar amino acid sequence but may differ in specific residues or modifications.
This compound: Another peptide with a similar structure, but with variations in the sequence that may alter its biological activity.
The uniqueness of this compound lies in its specific sequence and the resulting biological effects, which distinguish it from other peptides with similar compositions .
Propiedades
Número CAS |
78107-95-6 |
|---|---|
Fórmula molecular |
C48H64N10O11 |
Peso molecular |
957.1 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C48H64N10O11/c1-3-28(2)41(58-42(62)35(50)21-29-9-5-4-6-10-29)47(67)56-38(23-31-14-18-34(61)19-15-31)44(64)55-39(24-32-25-51-27-52-32)45(65)57-40(26-59)46(66)54-37(22-30-12-16-33(60)17-13-30)43(63)53-36(48(68)69)11-7-8-20-49/h4-6,9-10,12-19,25,27-28,35-41,59-61H,3,7-8,11,20-24,26,49-50H2,1-2H3,(H,51,52)(H,53,63)(H,54,66)(H,55,64)(H,56,67)(H,57,65)(H,58,62)(H,68,69)/t28-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
Clave InChI |
UGNHRSCFXDKXMM-KOOAXUMWSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


